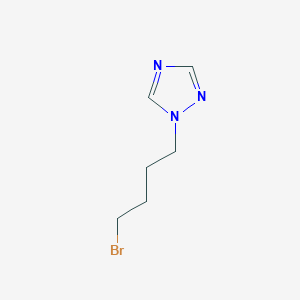

1-(4-Bromobutyl)-1,2,4-triazole

Description

Overview of 1,2,4-Triazole (B32235) Heterocycles in Modern Organic and Materials Research

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4, stands as a cornerstone in contemporary chemical research. researchgate.netnveo.org This structural motif is not merely a synthetic curiosity but a highly privileged scaffold, valued for its unique electronic properties, stability, and capacity for diverse chemical interactions. nih.govijsr.net The aromatic nature of the triazole ring, arising from the delocalization of 6π electrons over the five atoms, contributes to its considerable stability. ijsr.netnih.gov

In the realm of medicinal chemistry and pharmacology, 1,2,4-triazole derivatives are prolific, forming the core of numerous therapeutic agents. researchgate.netnih.gov Their wide-ranging biological activities are extensively documented and include potent antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govchemmethod.comnih.gov The ability of the triazole nucleus to act as an isostere for amide, ester, and carboxylic acid groups allows it to mimic biological molecules and interact with various enzymes and receptors. nih.gov

Beyond pharmaceuticals, the applications of 1,2,4-triazoles extend into materials science and agrochemicals. researchgate.netnih.gov They are utilized in the development of ionic liquids, polymers, and corrosion inhibitors. nih.gov Furthermore, their ability to act as ligands for metal ions has led to their use in creating coordination polymers and other complex supramolecular structures. isres.orgwikipedia.org The continuous exploration of new synthetic methodologies, including multicomponent reactions and microwave-assisted synthesis, further broadens the accessibility and utility of this versatile heterocyclic system. organic-chemistry.orgresearchgate.net

Significance of N-Substitution in 1,2,4-Triazole Derivatives and Their Research Utility

The parent 1H-1,2,4-triazole exists in tautomeric forms, and its nitrogen atoms are susceptible to electrophilic substitution. nih.govchemicalbook.com The strategic substitution at one or more of these nitrogen atoms, known as N-substitution, is a fundamental approach for modulating the physicochemical and biological properties of the resulting derivatives. This modification is crucial for fine-tuning compounds for specific applications, making N-substituted 1,2,4-triazoles a major focus of research.

Research has shown that the nature of the N-substituent—be it a simple alkyl chain, an aromatic ring, or a more complex functional group—can drastically alter the compound's bioactivity. Studies on antibacterial agents have revealed that variations in the N-4 substituent, such as the length of an alkyl chain or the presence of a phenyl ring, can enhance or diminish efficacy against different bacterial strains. nih.gov For example, it has been observed that increasing the number of carbon atoms in an alkyl group at the N-4 position can enhance antimicrobial activity, while branched chains may decrease it. nih.gov This tunability makes N-substituted triazoles powerful tools for developing new drugs and functional materials. nih.govwisdomlib.org

Rationale for Investigating 1-(4-Bromobutyl)-1,2,4-triazole as a Model Compound and Versatile Synthetic Precursor

Within the vast family of N-substituted triazoles, 1-(4-Bromobutyl)-1,2,4-triazole emerges as a compound of significant interest, primarily due to its dual role as a model compound and a versatile synthetic precursor. Its structure combines the stable, pharmacologically relevant 1,2,4-triazole nucleus with a reactive, flexible butyl bromide side chain.

The rationale for its investigation stems from several key features:

Bifunctionality: The molecule possesses two distinct reactive sites: the triazole ring, which can engage in coordination with metal ions or participate in hydrogen bonding, and the terminal bromo group, which is an excellent leaving group for nucleophilic substitution reactions.

Synthetic Handle: The 4-bromobutyl group serves as a highly effective "handle" or "linker." It allows for the covalent attachment of the 1,2,4-triazole moiety to a wide array of other molecules, including other heterocycles, polymers, or biomolecules. This makes it an invaluable building block in the synthesis of more complex, multi-functional chemical entities.

Flexible Spacer: The four-carbon butyl chain provides a flexible spacer that separates the triazole ring from the functional group introduced via substitution of the bromine atom. This separation can be critical in drug design and materials science, preventing steric hindrance and allowing each component of the final molecule to interact optimally with its target.

As a model compound, 1-(4-bromobutyl)-1,2,4-triazole allows researchers to systematically study the impact of attaching the triazole unit to various substrates. Its utility as a precursor is evident in its potential for creating diverse libraries of compounds, such as novel antifungal agents, ligands for catalysis, or functionalized ionic liquids, by reacting it with different nucleophiles.

Below is a table summarizing the key computed properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₀BrN₃ guidechem.com |

| Molecular Weight | 204.071 g/mol guidechem.com |

| Canonical SMILES | C1=NN(C=N1)CCCCBr guidechem.com |

| Rotatable Bond Count | 4 guidechem.com |

| Hydrogen Bond Donor Count | 0 guidechem.com |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

| Topological Polar Surface Area | 30.7 Ų guidechem.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H10BrN3 |

|---|---|

Molecular Weight |

204.07 g/mol |

IUPAC Name |

1-(4-bromobutyl)-1,2,4-triazole |

InChI |

InChI=1S/C6H10BrN3/c7-3-1-2-4-10-6-8-5-9-10/h5-6H,1-4H2 |

InChI Key |

AIQWNAQHLIXHBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C=N1)CCCCBr |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 1 4 Bromobutyl 1,2,4 Triazole

Reactivity of the Terminal Bromine Atom on the Butyl Chain

The primary bromoalkane functionality is a highly versatile synthetic handle, readily participating in a variety of classic organic transformations. The electron-withdrawing nature of the adjacent triazole ring has a minimal electronic effect on this remote terminal position, thus its reactivity is characteristic of a typical primary alkyl bromide.

The terminal carbon atom of the bromobutyl chain is electrophilic and highly susceptible to attack by a wide range of nucleophiles. Given that it is a primary alkyl halide, these reactions proceed predominantly through an SN2 pathway, leading to inversion of stereochemistry if a chiral center were present. This process allows for the direct attachment of various functional groups and molecular fragments.

Common nucleophiles employed in these substitutions include:

Amines: Primary and secondary amines react to form secondary and tertiary amines, respectively, providing a straightforward route to novel amino-triazole derivatives.

Thiols: Thiolates are excellent nucleophiles and react efficiently to produce thioethers. For instance, the S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols with haloalkanes is a well-established method for creating complex heterocyclic systems. mdpi.com

Azides: Sodium azide (B81097) is commonly used to introduce the azido (B1232118) group, which can then be reduced to a primary amine or used in cycloaddition reactions.

Hydroxides and Alkoxides: These oxygen-based nucleophiles can be used to form alcohols and ethers, respectively.

Carboxylates: Reaction with carboxylate salts yields ester derivatives.

Cyanides: The introduction of a nitrile group extends the carbon chain and provides a handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

The general scheme for these reactions involves the displacement of the bromide ion by the incoming nucleophile, as illustrated in the following table.

| Nucleophile (Nu:-) | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Amine | R2NH (e.g., Piperidine) |  | Tertiary Amine |

| Thiolate | R-SH + Base (e.g., Thiophenol + NaH) |  | Thioether |

| Azide | NaN3 |  | Alkyl Azide |

| Cyanide | NaCN |  | Nitrile |

While substitution is the major pathway, elimination reactions (primarily E2) can be induced by employing strong, sterically hindered bases such as potassium tert-butoxide. This reaction results in the removal of a proton from the carbon atom adjacent to the bromine-bearing carbon (the β-carbon) and the bromide ion, leading to the formation of a double bond. The product of this reaction is 1-(But-3-en-1-yl)-1,2,4-triazole, which contains a terminal alkene. This unsaturated linker is valuable for subsequent transformations such as polymerization, olefin metathesis, or hydroboration-oxidation. Some literature describes elimination reactions occurring in other substituted triazole systems. rsc.org

The terminal bromine atom provides an entry point into organometallic chemistry, enabling the formation of new carbon-carbon bonds.

Grignard Reagent Formation: 1-(4-Bromobutyl)-1,2,4-triazole can be converted into its corresponding Grignard reagent, 1-(4-(magnesiobromido)butyl)-1,2,4-triazole, by reacting it with magnesium metal. This nucleophilic organometallic species can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new alcohols and extend the carbon skeleton.

Palladium-Catalyzed Cross-Coupling: The bromobutyl group can participate in palladium-catalyzed cross-coupling reactions. While less common for sp³-hybridized carbons than for sp² carbons, reactions like Suzuki or Negishi couplings are feasible. For a Suzuki reaction, the Grignard reagent could be transmetalated, or a boronic ester could be formed first. These methods are powerful for creating complex molecules, as demonstrated in the Suzuki cross-coupling of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles with various boronic acids to synthesize new diaryl-triazole derivatives. mdpi.com

Reactivity of the 1,2,4-Triazole (B32235) Nucleus in the Presence of the N-Alkyl Chain

The 1,2,4-triazole ring is an electron-deficient aromatic system. chemicalbook.com The N-1 alkylation to form 1-(4-Bromobutyl)-1,2,4-triazole influences the reactivity of the ring's carbon and nitrogen atoms. While electrophilic substitution on the carbon atoms is difficult, the ring is susceptible to functionalization through other means.

The protons at the C3 and C5 positions of the 1,2,4-triazole ring exhibit a degree of acidity and can be removed by strong bases to form triazolide anions. This process, known as metalation, opens the door to functionalization via reaction with electrophiles.

Research has shown that N-alkylated 1,2,4-triazoles can be selectively magnesiated at the C5 position using TMPMgCl·LiCl. acs.org The resulting organometallic intermediate can then be trapped with a variety of electrophiles, such as iodine, aldehydes, or benzoyl chloride, to install new substituents at the C5 position. acs.org This strategy allows for the precise modification of the triazole ring without disturbing the bromobutyl chain, provided the reaction conditions are carefully controlled. C-H activation has also emerged as a powerful tool for functionalizing triazole cores, although reports on 4-substituted 1,2,4-triazoles are less common. nih.gov

| Reagent 1 | Reagent 2 (Electrophile) | Position of Functionalization | Resulting Functional Group |

|---|---|---|---|

| TMPMgCl·LiCl | Iodine (I2) | C5 | -I |

| TMPMgCl·LiCl | Benzaldehyde (PhCHO) | C5 | -CH(OH)Ph |

| TMPMgCl·LiCl | Allyl Bromide | C5 | -CH2CH=CH2 |

| Data derived from analogous reactions on N-propyl-1,2,4-triazole. acs.org |

The bifunctional nature of 1-(4-Bromobutyl)-1,2,4-triazole makes it an ideal precursor for the synthesis of fused bicyclic systems. The N-4 atom of the triazole ring can act as an internal nucleophile, attacking the electrophilic terminal carbon of the bromobutyl chain in an intramolecular SN2 reaction. This intramolecular cyclization, or quaternization, results in the formation of a fused triazolo[4,3-a]pyridinium-like ring system, specifically a 6,7-dihydro-5H- acs.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]azepinium bromide. This strategy is a powerful method for constructing novel fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. researchgate.netrsc.org This intramolecular pathway is a key reaction that leverages both reactive sites of the molecule to build molecular complexity.

Cyclization Strategies Involving the Bromobutyl Linker for Intramolecular Transformations

The bifunctional nature of 1-(4-Bromobutyl)-1,2,4-triazole, containing both a nucleophilic triazole system and an electrophilic alkyl bromide, makes it an ideal candidate for intramolecular cyclization reactions. These transformations are powerful strategies for constructing fused heterocyclic systems, which are common motifs in medicinally relevant compounds.

The primary cyclization pathway involves an intramolecular N-alkylation. In this process, the N4 atom of the 1,2,4-triazole ring acts as an internal nucleophile, attacking the terminal carbon of the bromobutyl chain and displacing the bromide ion. This annulation reaction results in the formation of a six-membered ring fused to the triazole, yielding a quaternary ammonium (B1175870) salt. Specifically, this process generates the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyridin-4-ium bromide skeleton. Such cyclizations are typically promoted by heat, often in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), which facilitates the intramolecular SN2 reaction. The resulting bicyclic structure rigidly holds the triazole and the former butyl chain in a defined spatial orientation, a feature often sought in the design of bioactive molecules.

Table 1: Intramolecular Cyclization of 1-(4-Bromobutyl)-1,2,4-triazole

| Reactant | Conditions | Product | Product Class |

|---|

Post-Synthetic Modification and Introduction of Advanced Scaffolds

The terminal bromine atom on the butyl chain of 1-(4-Bromobutyl)-1,2,4-triazole is a prime functional handle for post-synthetic modification. As a good leaving group, the bromide is readily displaced by a wide array of nucleophiles via SN2 reactions. This allows for the covalent attachment of diverse functional groups and complex molecular scaffolds, thereby enabling the synthesis of a library of derivatives from a single, common intermediate.

This strategy is fundamental to combinatorial chemistry and medicinal chemistry programs, where structural diversity is essential for optimizing biological activity. Nucleophiles such as amines, thiols, azides, and carboxylates can be employed to introduce new functionalities. For instance, reaction with sodium azide yields 1-(4-azidobutyl)-1,2,4-triazole, a precursor that can undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) to link the triazole moiety to alkyne-containing molecules. Similarly, reaction with thiols or mercapto-heterocycles introduces thioether linkages, while reactions with primary or secondary amines lead to the formation of secondary or tertiary amines, respectively. The introduction of these "advanced scaffolds" can significantly alter the physicochemical properties of the parent molecule, including its polarity, size, and hydrogen bonding capability.

Table 2: Examples of Post-Synthetic Modification via Nucleophilic Substitution

| Nucleophile | Reagent Example | Product | Introduced Scaffold |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | 1-(4-Azidobutyl)-1,2,4-triazole | Azide |

| Thiol | Ethanethiol | 1-(4-(Ethylthio)butyl)-1,2,4-triazole | Thioether |

| Phenoxide | Sodium Phenoxide | 1-(4-Phenoxybutyl)-1,2,4-triazole | Aryl Ether |

| Phthalimide | Potassium Phthalimide | N-(4-(1H-1,2,4-Triazol-1-yl)butyl)phthalimide | Protected Primary Amine |

| Cyanide | Sodium Cyanide (NaCN) | 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile | Nitrile |

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(4-Bromobutyl)-1,2,4-triazole, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy for Proton Environment and Chemical Shifts

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their chemical environments within the molecule. In the case of 1-(4-Bromobutyl)-1,2,4-triazole, the spectrum would be expected to show distinct signals for the protons on the triazole ring and the butyl chain. The protons on the triazole ring typically appear as singlets in the downfield region of the spectrum. sapub.org For instance, the chemical shifts of the H3 and H5 atoms of the 1,2,4-triazole (B32235) system are observed as singlets. ijsr.net The protons of the butyl chain will exhibit characteristic multiplets due to spin-spin coupling with adjacent protons. The methylene (B1212753) group attached to the bromine atom would be expected to be the most downfield of the butyl chain protons due to the electronegativity of the bromine.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(4-Bromobutyl)-1,2,4-triazole

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Triazole-H | ~8.0 - 8.5 |

| N-CH₂ | ~4.2 - 4.4 |

| CH₂-CH₂-Br | ~1.9 - 2.1 |

| CH₂-CH₂-N | ~2.0 - 2.2 |

| CH₂-Br | ~3.4 - 3.6 |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in 1-(4-Bromobutyl)-1,2,4-triazole will give a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the triazole ring are typically observed in the range of 140-150 ppm. ijsr.netnih.gov The carbons of the butyl chain will appear in the upfield region of the spectrum, with the carbon atom bonded to the bromine atom being the most downfield among them due to the halogen's deshielding effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-Bromobutyl)-1,2,4-triazole

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Triazole-C3 | ~150 |

| Triazole-C5 | ~145 |

| N-CH₂ | ~50 |

| CH₂-CH₂-Br | ~32 |

| CH₂-CH₂-N | ~30 |

| CH₂-Br | ~33 |

Advanced Two-Dimensional NMR Techniques for Connectivity and Regioisomeric Differentiation

Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are invaluable for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and spatial relationships between atoms. rsc.orgnih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the protons in the butyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for confirming the attachment of the butyl chain to the N1 position of the triazole ring by observing a correlation between the N-CH₂ protons and the triazole ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to differentiate between regioisomers by observing through-space interactions between the protons of the butyl chain and the protons of the triazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For 1-(4-Bromobutyl)-1,2,4-triazole, the IR spectrum would display characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include:

C-H stretching from the butyl chain and the triazole ring. Aromatic C-H stretches are typically seen around 3000-3100 cm⁻¹. researchgate.net

C=N and N=N stretching vibrations from the triazole ring, which usually appear in the region of 1400-1600 cm⁻¹. sapub.orgresearchgate.net

C-N stretching vibrations. sapub.org

C-Br stretching from the bromobutyl group, which would be expected in the lower frequency region of the spectrum.

Table 3: Characteristic IR Absorption Bands for 1-(4-Bromobutyl)-1,2,4-triazole

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3097 - 3032 omicsonline.org |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch | 1562 - 1598 sapub.org |

| C-N Stretch | 1313 - 1365 sapub.org |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. researchgate.net The molecular weight of 1-(4-Bromobutyl)-1,2,4-triazole is 204.07 g/mol . guidechem.com In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204 and 206 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation of 1-(4-Bromobutyl)-1,2,4-triazole in the mass spectrometer would likely involve the cleavage of the C-Br bond and fragmentation of the butyl chain and the triazole ring. researchgate.net The fragmentation pattern of 1,2,4-triazoles often involves the cleavage of the bonds between N1–N2 and N4–C5. ijsr.net

Elemental Analysis for Empirical Formula Determination and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For 1-(4-Bromobutyl)-1,2,4-triazole, with the molecular formula C₆H₁₀BrN₃, elemental analysis would be used to experimentally determine the percentage composition of carbon, hydrogen, nitrogen, and bromine. omicsonline.org The experimentally determined percentages should closely match the calculated theoretical percentages to confirm the empirical formula and assess the purity of the synthesized compound.

Table 4: Theoretical Elemental Composition of 1-(4-Bromobutyl)-1,2,4-triazole (C₆H₁₀BrN₃)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 35.32 |

| Hydrogen (H) | 4.94 |

| Bromine (Br) | 39.15 |

| Nitrogen (N) | 20.59 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a molecule's elemental composition by measuring its mass with very high accuracy. For 1-(4-Bromobutyl)-1,2,4-triazole, HRMS provides the experimental mass, which can be compared to the calculated theoretical mass of its molecular formula, C₆H₁₀BrN₃, to confirm its identity.

The presence of bromine is particularly noteworthy, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of similar intensity separated by approximately 2 m/z units, which is a clear diagnostic indicator for the presence of a single bromine atom in the molecule. The monoisotopic mass, which considers the mass of the most abundant isotope of each element, is a critical value in HRMS. For 1-(4-Bromobutyl)-1,2,4-triazole, the monoisotopic mass is calculated to be 203.00581. guidechem.com

Table 1: HRMS Data for 1-(4-Bromobutyl)-1,2,4-triazole

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₀BrN₃ | guidechem.com |

| Calculated Monoisotopic Mass | 203.00581 u | guidechem.com |

| Exact Mass | 203.00581 u | guidechem.com |

This interactive table provides key high-resolution mass spectrometry data for 1-(4-Bromobutyl)-1,2,4-triazole.

The close agreement between the experimentally measured exact mass and the calculated monoisotopic mass to within a few parts per million (ppm) provides unequivocal confirmation of the elemental composition of 1-(4-Bromobutyl)-1,2,4-triazole.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with exceptional accuracy.

For triazole derivatives, X-ray crystallography provides invaluable information on:

Bond lengths and angles within the triazole ring and the butyl chain.

The planarity of the triazole ring.

The conformation of the flexible butyl group.

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, in the crystal lattice.

While X-ray crystallography is a standard and highly informative method for the structural elucidation of triazole-containing compounds, specific crystallographic data for 1-(4-Bromobutyl)-1,2,4-triazole are not publicly available as of the latest literature review. However, studies on analogous substituted 1,2,4-triazoles have demonstrated the utility of this technique in confirming their molecular structures and understanding their supramolecular assembly. researchgate.netmdpi.com For instance, in related structures, the triazole ring is often found to be nearly planar, and the substituent at the N1 position can adopt various conformations. researchgate.net

Should single crystals of 1-(4-Bromobutyl)-1,2,4-triazole be grown, X-ray diffraction analysis would provide the definitive solid-state structure and invaluable insights into its conformational preferences and intermolecular packing.

Computational and Theoretical Investigations of 1 4 Bromobutyl 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and understanding its electronic properties. researchgate.netnih.gov Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are widely used to calculate the geometric parameters (bond lengths, bond angles, and dihedral angles) of triazole derivatives. nih.gov

For 1-(4-bromobutyl)-1,2,4-triazole, a DFT calculation would begin by optimizing the molecule's geometry to find its lowest energy state. This process yields precise values for the distances between atoms and the angles they form. The 1,2,4-triazole (B32235) ring itself is known to be planar. nih.gov The calculations would detail the geometry of the butyl chain and its connection to the triazole nitrogen, as well as the C-Br bond at the terminus. These optimized structural parameters are crucial for understanding the molecule's shape and how it might interact with other molecules.

Table 1: Representative Optimized Geometric Parameters for a 1,2,4-Triazole Scaffold (Illustrative) This table presents typical bond length and angle values that would be determined for the core triazole structure through DFT calculations, based on studies of related compounds. Specific values for 1-(4-Bromobutyl)-1,2,4-triazole would require a dedicated computational study.

| Parameter | Type | Typical Calculated Value |

| N1-N2 | Bond Length | ~1.39 Å |

| N2-C3 | Bond Length | ~1.31 Å |

| C3-N4 | Bond Length | ~1.38 Å |

| N4-C5 | Bond Length | ~1.37 Å |

| C5-N1 | Bond Length | ~1.33 Å |

| N1-C(butyl) | Bond Length | ~1.47 Å |

| C(butyl)-C(butyl) | Bond Length | ~1.54 Å |

| C(butyl)-Br | Bond Length | ~1.96 Å |

| N1-N2-C3 | Bond Angle | ~105° |

| N2-C3-N4 | Bond Angle | ~114° |

| C3-N4-C5 | Bond Angle | ~103° |

| N4-C5-N1 | Bond Angle | ~110° |

| C5-N1-N2 | Bond Angle | ~108° |

Conformational Analysis of the Butyl Chain and Its Influence on Molecular Topology

Conformational analysis is a theoretical study that maps the potential energy of the molecule as a function of its dihedral angles. By systematically rotating these angles, a potential energy surface can be generated, revealing the lowest-energy (most stable) conformations. For the butyl chain, key dihedral angles include N1-Cα-Cβ-Cγ, Cα-Cβ-Cγ-Cδ, and Cβ-Cγ-Cδ-Br. The relative orientations, such as anti (180°) and gauche (±60°), determine whether the chain is extended or folded. This flexibility is critical as it dictates the spatial relationship between the triazole ring and the terminal bromine atom, which in turn influences intramolecular interactions and the molecule's ability to fit into specific binding sites in a biological context. Studies on similar substituted triazoles have shown that even subtle changes in side-chain conformation can significantly alter molecular properties. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Comparison with Experimental Data

Computational methods are highly effective at predicting spectroscopic data, which can then be used to validate and interpret experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netmdpi.com Theoretical calculations can predict the chemical shift for each unique hydrogen and carbon atom in 1-(4-bromobutyl)-1,2,4-triazole. These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. mdpi.com

IR Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum of a molecule. elixirpublishers.com Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. For 1-(4-bromobutyl)-1,2,4-triazole, this would include characteristic vibrations of the triazole ring (C=N, C-N stretching), the butyl chain (C-H stretching and bending), and the C-Br bond. Calculated frequencies are often systematically scaled to correct for approximations in the theoretical methods and achieve better agreement with experimental spectra.

Table 2: Illustrative Predicted IR Frequencies and Assignments for a 1,2,4-Triazole Derivative This table shows typical vibrational modes and their expected wavenumber ranges for a 1,2,4-triazole structure. These serve as a guide for interpreting an experimental spectrum.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching (triazole ring) |

| ~2950 | C-H stretching (aliphatic butyl chain) |

| ~1600 | C=N stretching (triazole ring) |

| ~1500 | C=C aromatic-type stretching (triazole ring) |

| ~1250 | C-N stretching |

| ~1050 | N=N stretching |

| ~650 | C-Br stretching |

Molecular Modeling and Dynamics Simulations for Intramolecular Interactions and Stability

While quantum calculations provide a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms and molecules based on a force field, providing insights into the compound's stability and internal motions at a given temperature. mdpi.com

For 1-(4-bromobutyl)-1,2,4-triazole, an MD simulation could reveal the dynamic stability of its various conformations. It would show how the butyl chain flexes and rotates, and whether any specific folded conformations are stabilized by weak intramolecular interactions, such as a hydrogen bond between a butyl hydrogen and a triazole nitrogen. Such simulations are particularly useful for understanding how the molecule might behave in different environments, like in a solvent or near a biological receptor, by analyzing parameters like root-mean-square deviation (RMSD) to assess structural stability. mdpi.com

Reactivity Prediction and Mechanistic Insights via Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). elixirpublishers.comirjweb.com

HOMO: This orbital represents the region from which the molecule is most likely to donate electrons. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO: This orbital represents the region where the molecule is most likely to accept electrons. The energy of the LUMO (ELUMO) is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. elixirpublishers.com From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. Reaction pathway analysis can further use these principles to model the transition states and energy barriers of potential chemical reactions, providing mechanistic insights.

Table 3: Key Reactivity Descriptors Derived from FMO Theory (Illustrative) This table defines important reactivity parameters that would be calculated from the HOMO and LUMO energies of 1-(4-Bromobutyl)-1,2,4-triazole.

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom/molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high polarizability. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Through these computational and theoretical lenses, a comprehensive profile of 1-(4-bromobutyl)-1,2,4-triazole can be constructed, detailing its structure, behavior, and electronic properties with a high degree of precision.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

1-(4-Bromobutyl)-1,2,4-triazole serves as a strategic intermediate in the construction of intricate heterocyclic frameworks. The presence of two distinct reactive sites—the electrophilic carbon of the bromobutyl group and the nucleophilic nitrogen atoms of the triazole ring—allows for sequential and controlled chemical transformations. This dual reactivity is instrumental in methodologies aimed at building molecular complexity from simple, readily available precursors. frontiersin.orgnih.govfrontiersin.org

The structure of 1-(4-bromobutyl)-1,2,4-triazole is ideally suited for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. researchgate.netnih.govdovepress.com The four-carbon chain provides the necessary flexibility and length for intramolecular cyclization reactions. By first introducing a nucleophilic group at the terminal position of the butyl chain (displacing the bromide), subsequent cyclization onto one of the triazole's nitrogen atoms can lead to the formation of bicyclic systems. This strategy is a key pathway to creating novel triazole-fused heterocycles, which are explored for their wide-ranging biological activities. nih.govresearchgate.netnih.gov

For instance, reaction with a primary amine followed by intramolecular cyclization could yield tetrahydropyrido[1,2-d] frontiersin.orgorganic-chemistry.orgrsc.orgtriazole derivatives. The general synthetic approach is outlined in the table below.

| Reaction Step | Reagents and Conditions | Resulting Intermediate/Product |

| Nucleophilic Substitution | Primary Amine (R-NH₂), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | 1-(4-(Alkylamino)butyl)-1,2,4-triazole |

| Intramolecular Cyclization | Heat or Acid/Base Catalysis | Fused 1,2,4-Triazole (B32235) Derivative |

The utility of 1-(4-bromobutyl)-1,2,4-triazole extends to its role as a foundational scaffold for creating molecules with multiple functional groups. The reactivity of the C-Br bond allows for the introduction of a wide array of substituents via nucleophilic substitution reactions. This versatility enables the synthesis of complex, multifunctional molecules where the triazole core acts as a central organizing unit. researchgate.net For example, substitution of the bromide with an azide (B81097) group yields an azido-functionalized triazole, which can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to link with various alkyne-containing molecules. frontiersin.org This modular approach is highly efficient for generating libraries of complex triazole derivatives for screening in drug discovery and materials science. researchgate.netnih.gov

Scaffold for the Development of Novel Organic Reagents and Catalysts

The 1,2,4-triazole moiety is a known component in the design of catalysts and organic reagents. lifechemicals.com The deprotonated form of 1,2,4-triazole has been shown to be an effective acyl transfer catalyst. lifechemicals.com 1-(4-Bromobutyl)-1,2,4-triazole can be utilized as a scaffold to develop more complex catalytic systems. For example, it can be a precursor to N-heterocyclic carbene (NHC) catalysts. The triazole ring can be quaternized, and subsequent deprotonation can generate the corresponding NHC. The butyl chain allows for the catalyst to be tethered to a solid support or integrated into a larger molecular assembly, facilitating catalyst recovery and reuse.

Integration into Polymeric Structures and Macromolecules for Defined Architectures

The reactive nature of the bromobutyl group makes 1-(4-bromobutyl)-1,2,4-triazole a suitable monomer for incorporation into polymeric structures. Through polycondensation or substitution polymerization reactions, the triazole unit can be integrated into the main chain or as a pendant group on a polymer backbone. For example, reaction with di-nucleophiles such as diamines or diols would lead to polymers containing the 1,2,4-triazole ring within their repeating units. Such triazole-containing polymers are investigated for their thermal stability, coordination properties, and potential as functional materials. mdpi.com The dipole moment of the triazole ring can influence the bulk properties of the resulting macromolecule. mdpi.com

Potential in the Development of Functional Materials (e.g., optical, electronic, or supramolecular applications)

1,2,4-Triazole derivatives are integral components in a variety of functional materials due to their electronic properties, thermal stability, and ability to participate in hydrogen bonding and metal coordination. rsc.orglifechemicals.comrsc.org The incorporation of 1-(4-bromobutyl)-1,2,4-triazole into larger molecular systems can impart desirable optical and electronic properties. organic-chemistry.orgisres.org Triazole-containing compounds have been investigated for applications in organic light-emitting diodes (OLEDs) and as nonlinear optical (NLO) materials. lifechemicals.comresearchgate.netnih.govnih.gov The presence of highly electronegative nitrogen atoms in the triazole ring affects the electron distribution and can enhance intramolecular electron transport. nih.gov Theoretical and experimental studies on some triazole derivatives have shown their potential for NLO applications. researchgate.netnih.gov The synthesis of chromophores based on this scaffold could lead to materials with significant NLO properties, making them candidates for use in optoelectronic devices. researchgate.netnih.gov

| Material Application | Relevant Properties of 1,2,4-Triazoles | Potential Role of 1-(4-Bromobutyl)-1,2,4-triazole |

| Optical Materials | High nitrogen content, extended π-conjugated systems, luminescence. nih.gov | Serves as a building block to create larger conjugated systems with tailored photophysical properties. zsmu.edu.ua |

| Electronic Materials | Electron-transporting properties, thermal stability. nih.gov | Can be integrated into polymers or molecular assemblies for use in devices like OLEDs. lifechemicals.com |

| Supramolecular Chemistry | Hydrogen bond accepting/donating capabilities, dipole moment. rsc.org | The triazole unit can direct the self-assembly of larger structures through non-covalent interactions. |

Design of Ligands for Metal Coordination Chemistry and Framework Materials

The nitrogen atoms of the 1,2,4-triazole ring act as excellent donors for metal ions, making triazole derivatives versatile ligands in coordination chemistry. researchgate.nettennessee.eduwikipedia.org 1-(4-Bromobutyl)-1,2,4-triazole can function as a monodentate or bridging ligand, coordinating to metal centers to form discrete coordination complexes, 1D coordination polymers, or 3D metal-organic frameworks (MOFs). tennessee.edumdpi.com The resulting materials have applications in areas such as gas storage, separation, and catalysis. mdpi.comresearchgate.net The bromobutyl group provides a valuable feature: it can serve as a reactive site for post-synthetic modification of the MOF, allowing for the introduction of other functional groups after the framework has been constructed. nih.govuni-augsburg.de This enables the fine-tuning of the MOF's properties for specific applications. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes to N-Alkyl Triazoles

The conventional synthesis of N-alkyl triazoles, including 1-(4-bromobutyl)-1,2,4-triazole, often involves the N-alkylation of the triazole ring with a suitable alkyl halide, such as 1,4-dibromobutane (B41627). chemicalbook.com While effective, these methods can suffer from drawbacks such as the use of hazardous solvents, the formation of by-products, and a lack of atom economy. Future research should focus on developing greener and more efficient synthetic strategies.

Modern synthetic methodologies offer promising alternatives. nih.govresearchgate.netisres.orgfrontiersin.org These include:

Microwave-assisted and Ultrasound-driven Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions, aligning with the principles of green chemistry. nih.govnih.gov

Phase-Transfer Catalysis: The use of phase-transfer catalysts can enhance the reaction rate between the water-soluble triazole salt and the organic-soluble alkylating agent, often in a biphasic system, reducing the need for harsh organic solvents.

Multi-component Reactions: Designing one-pot reactions where multiple starting materials react to form the desired N-alkyl triazole without the isolation of intermediates can greatly improve efficiency and reduce waste.

Use of Greener Solvents: Exploring benign solvents like water, glycerol, or ionic liquids can replace traditional volatile organic compounds (VOCs). isres.org

Table 1: Comparison of Synthetic Strategies for N-Alkyl Triazoles

| Synthesis Strategy | Advantages | Disadvantages |

| Conventional Alkylation | Well-established, readily available reagents. | Often requires harsh conditions, long reaction times, and can generate significant waste. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Requires specialized equipment. |

| Ultrasound-Driven Synthesis | Enhanced reaction rates, improved mass transfer. | Can require specialized equipment. |

| Phase-Transfer Catalysis | Avoids the need for anhydrous solvents, can use water as a solvent. | Catalyst may need to be separated from the product. |

| Multi-component Reactions | High atom economy, reduced number of synthetic steps and purifications. | Can be challenging to optimize. |

| Green Solvents | Reduced environmental impact, improved safety. | May require optimization of reaction conditions for solubility and reactivity. |

Exploration of Novel Reactivity Patterns and Unexpected Transformation Pathways of the Bromobutyl Moiety

The bromobutyl group in 1-(4-bromobutyl)-1,2,4-triazole is a highly reactive electrophilic center, primed for a variety of chemical transformations. While its primary role is often as a precursor for substitution reactions, there is a significant opportunity to explore more novel and unexpected reactivity.

One of the most promising areas for investigation is intramolecular cyclization . The proximity of the bromine atom to the nitrogen atoms of the triazole ring can facilitate the formation of a fused or bridged ring system, leading to the synthesis of novel triazolium salts. nih.gov The nature of the product will depend on which nitrogen atom of the triazole ring participates in the cyclization. This process can be influenced by reaction conditions such as solvent, temperature, and the presence of a base or catalyst.

Beyond simple cyclization, the bromobutyl moiety could participate in more complex, tandem, or cascade reactions. For instance, an initial intermolecular reaction at the bromine center could be followed by a subsequent intramolecular transformation involving the triazole ring, leading to the construction of complex heterocyclic scaffolds. The possibility of unexpected rearrangements or ring-opening/ring-closing sequences under specific thermal or catalytic conditions should also be systematically investigated. researchgate.net

Design and Synthesis of Advanced Multi-Functional Derivatives for Emerging Academic Applications (e.g., sensor development, bio-conjugation scaffolds)

The structure of 1-(4-bromobutyl)-1,2,4-triazole makes it an ideal starting point for the synthesis of advanced multi-functional derivatives with applications in materials science and chemical biology.

Sensor Development: The 1,2,4-triazole (B32235) ring is known to coordinate with metal ions, and the bromo-functional handle allows for the attachment of chromophores or fluorophores. nanobioletters.com This would enable the creation of chemosensors where the binding of an analyte to the triazole moiety or a linked receptor unit could induce a detectable change in the optical or electrochemical properties of the reporter group. Future work could involve reacting 1-(4-bromobutyl)-1,2,4-triazole with various signaling units to generate libraries of potential sensors for a range of analytes, including metal cations, anions, and small organic molecules. nih.gov

Bio-conjugation Scaffolds: The triazole nucleus is a valuable component in medicinal chemistry and is found in numerous approved drugs. lifechemicals.comnih.govnih.gov The bromobutyl group of 1-(4-bromobutyl)-1,2,4-triazole can be readily converted to other functional groups, such as azides or alkynes, which are staples of "click chemistry." This would allow for the efficient and specific conjugation of the triazole scaffold to biomolecules like proteins, peptides, or nucleic acids. Such conjugates could be used for a variety of applications, including the development of targeted drug delivery systems, diagnostic probes, and tools for studying biological processes.

Deeper Theoretical and Experimental Insights into Intramolecular Cyclization and Rearrangement Mechanisms

A thorough understanding of the reaction mechanisms governing the transformations of 1-(4-bromobutyl)-1,2,4-triazole is crucial for controlling its reactivity and designing new synthetic applications. Future research should combine experimental studies with theoretical calculations to gain deeper insights into these processes.

Intramolecular Cyclization: The intramolecular cyclization of the bromobutyl chain to form a triazolium salt is a key reaction pathway. nih.gov Theoretical studies, using methods such as Density Functional Theory (DFT), can be employed to model the transition states and intermediates involved in the cyclization from the N1, N2, or N4 positions of the triazole ring. This would provide valuable information on the kinetic and thermodynamic factors that control the regioselectivity of this process. Experimental studies, including kinetic monitoring and the trapping of intermediates, can then be used to validate the theoretical predictions.

Rearrangement Mechanisms: Under certain conditions, N-alkyl triazoles can undergo rearrangements. Investigating the potential for thermal or catalytically induced rearrangements of 1-(4-bromobutyl)-1,2,4-triazole could uncover novel transformation pathways. A combination of isotopic labeling studies and computational modeling could elucidate the mechanisms of any observed rearrangements, such as whether they proceed through dissociative-recombination pathways or concerted processes.

Application as a Model System for Fundamental Mechanistic Studies in Alkylation Chemistry and Heterocyclic Synthesis

The relatively simple yet bifunctional nature of 1-(4-bromobutyl)-1,2,4-triazole makes it an excellent model system for studying fundamental concepts in organic chemistry.

Alkylation Chemistry: The N-alkylation of azoles is a fundamental reaction in heterocyclic chemistry. The synthesis of 1-(4-bromobutyl)-1,2,4-triazole from 1,2,4-triazole and 1,4-dibromobutane can serve as a model reaction to study the factors that influence the regioselectivity of N-alkylation (N1 vs. N2 vs. N4). By systematically varying reaction parameters such as the base, solvent, and temperature, and analyzing the product distribution, a more comprehensive understanding of the principles governing the alkylation of 1,2,4-triazoles can be achieved. chemicalbook.com

Heterocyclic Synthesis: The subsequent transformations of the bromobutyl group, particularly intramolecular reactions, provide a platform for studying the factors that control ring formation in heterocyclic synthesis. The competition between different ring sizes and the influence of substituents on the triazole ring on the rate and outcome of cyclization can be systematically investigated. This can provide valuable data for the development of predictive models for the synthesis of more complex heterocyclic systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Bromobutyl)-1,2,4-triazole, and how can structural confirmation be achieved?

- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromobutyl intermediates (e.g., 1-bromo-4-chlorobutane) can react with 1,2,4-triazole under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to introduce the bromobutyl chain . Structural confirmation requires FT-IR (to identify C-Br stretching at ~550–600 cm⁻¹), ¹H/¹³C-NMR (to confirm alkyl chain integration and triazole ring protons), and mass spectrometry (for molecular ion validation) .

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Answer : Key parameters include solvent selection (e.g., DMF for solubility), temperature control (reflux at 75–100°C), and catalyst use (e.g., KI for bromide activation). For example, reports a 92.3% yield by optimizing solvent-free hydroxymethylation followed by controlled thionyl chloride addition in chloroform. Monitoring via TLC or HPLC during intermediate steps ensures purity .

Q. What analytical methods are validated for quantifying 1-(4-Bromobutyl)-1,2,4-triazole and its impurities?

- Answer : UV-Vis spectrophotometry (λmax ~260–280 nm) and reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) are commonly used. Validation parameters include linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%) as per ICH guidelines. highlights absorption spectrophotometry for quantitation, while emphasizes HPLC for impurity profiling (e.g., detecting residual 4-amino-triazole derivatives) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 1-(4-Bromobutyl)-1,2,4-triazole derivatives with enhanced bioactivity?

- Answer : SAR studies focus on substituent effects at the triazole ring and alkyl chain. For instance:

- Alkyl chain length : Longer chains (e.g., C4 in 4-bromobutyl) enhance lipophilicity, improving membrane permeability .

- Triazole substitution : Electron-withdrawing groups (e.g., -Br) at position 1 increase electrophilicity, potentially boosting antimicrobial activity .

Computational tools like PASS Online predict bioactivity (e.g., antidiabetic or antifungal potential) by comparing substituent patterns to known active analogs .

Q. What in vitro assays are suitable for evaluating the antidiabetic potential of 1-(4-Bromobutyl)-1,2,4-triazole derivatives?

- Answer :

- α-Glucosidase inhibition : Measure IC₅₀ values using p-nitrophenyl-α-D-glucopyranoside as a substrate .

- Antioxidant activity : Assess DPPH/ABTS radical scavenging (IC₅₀) and ferric-reducing power (FRAP assay) to evaluate oxidative stress mitigation .

- Cellular glucose uptake : Use fluorescent 2-NBDG in insulin-resistant HepG2 cells .

Q. How do in silico methods accelerate the discovery of novel 1,2,4-triazole-based therapeutics?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like fungal CYP51 (for antifungals) or human α-glucosidase (for antidiabetics). highlights PASS Online for activity prediction and GUSAR for toxicity screening. MD simulations (e.g., GROMACS) assess stability of ligand-target complexes over 100 ns trajectories .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities of 1,2,4-triazole derivatives: How to resolve them?

- Answer : Variations arise from assay protocols (e.g., microbial strains, incubation times) or compound purity. For example, antimicrobial studies in (MIC = 8 µg/mL against S. aureus) vs. older reports (MIC = 32 µg/mL) may reflect differences in broth microdilution methods. Standardize assays using CLSI guidelines and validate compound purity via HPLC (>98%) .

Q. Conflicting synthetic yields for analogous triazole derivatives: What factors explain this?

- Answer : reports 65% yield for a dichlorophenoxy-triazole due to side reactions during reflux, while achieves 92.3% by optimizing solvent-free steps. Critical factors include reaction time (18 vs. 4 hours), solvent (DMSO vs. chloroform), and purification methods (recrystallization vs. column chromatography) .

Methodological Tables

Table 1 : Comparison of Analytical Methods for 1-(4-Bromobutyl)-1,2,4-Triazole

| Method | Parameters | Advantages | Limitations | Reference |

|---|---|---|---|---|

| HPLC (C18) | Mobile phase: ACN/H₂O (70:30); Flow: 1 mL/min; λ = 254 nm | High resolution for impurities | Costly columns and solvents | |

| UV-Vis | λmax = 275 nm; Linear range: 2–20 µg/mL | Rapid, cost-effective | Interference from colored impurities | |

| FT-IR | C-Br stretch: 560 cm⁻¹; Triazole ring: 1500–1600 cm⁻¹ | Non-destructive, structural insights | Limited quantitative accuracy |

Table 2 : Key Synthetic Optimization Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.